molecular formula C11H11N5 B2455662 Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide CAS No. 1436126-77-0

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide

Cat. No.: B2455662
CAS No.: 1436126-77-0
M. Wt: 213.244
InChI Key: DGMSHBKNFMFIQG-UHFFFAOYSA-N
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Description

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is a compound that features a phenyl group attached to a 1,2,4-triazole ring via an ethyl linker, with a cyanamide group at the end. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of similar 1,2,4-triazole derivatives has been studied . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives has been evaluated . The cytotoxic activities of these compounds were evaluated against various human cancer cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the research of similar 1,2,4-triazole derivatives could include the design of novel anticonvulsant drugs , the discovery and development of more effective and potent anticancer agents , and the design of novel antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the triazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide undergoes several types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The cyanamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, amine derivatives, and oxidized triazole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanamide group, in particular, provides unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-8-15(11-4-2-1-3-5-11)6-7-16-10-13-9-14-16/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMSHBKNFMFIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCN2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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